6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1256478-41-7
VCID: VC3049348
InChI: InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
SMILES: C1=C(C=NC2=C1N=C(S2)CCl)Cl
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine

CAS No.: 1256478-41-7

Cat. No.: VC3049348

Molecular Formula: C7H4Cl2N2S

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine - 1256478-41-7

Specification

CAS No. 1256478-41-7
Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
IUPAC Name 6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
Standard InChI Key YPBUNWSZSDVNHI-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1N=C(S2)CCl)Cl
Canonical SMILES C1=C(C=NC2=C1N=C(S2)CCl)Cl

Introduction

Synthesis Pathways

The synthesis of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine typically involves:

  • Cyclization Reactions: The formation of the thiazole-pyridine framework is achieved through cyclization of precursors like 2-aminopyridine derivatives with thiocarbonyl compounds.

  • Chlorination Steps: Chlorination at specific positions (e.g., via reagents like phosphorus oxychloride or thionyl chloride) introduces the chloromethyl group and additional chlorine atoms.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the target compound.

Medicinal Chemistry:

  • Potential Bioactivity: Compounds with a thiazolo[5,4-b]pyridine core have been investigated for antimicrobial, anticancer, and anti-inflammatory properties.

  • Drug Development: The chloromethyl group serves as a reactive handle for conjugation with pharmacophores.

Agrochemicals:

  • Heterocyclic compounds containing chlorine are often explored as pesticides or herbicides due to their stability and bioactivity.

Material Science:

  • The rigid fused-ring system can be utilized in the design of organic semiconductors or dyes.

Reactivity and Derivatization

The presence of two electron-withdrawing chlorine atoms enhances the electrophilic character of the molecule, making it suitable for nucleophilic substitution reactions. Common derivatization strategies include:

  • Nucleophilic Substitution: Replacement of the chloromethyl group with nucleophiles such as amines or thiols.

  • Metal-Catalyzed Coupling Reactions: Formation of C-C or C-N bonds using palladium-catalyzed cross-coupling reactions.

  • Oxidation/Reduction Reactions: Modifications to alter electronic properties for specific applications.

Challenges and Future Directions

  • Challenges:

    • Limited solubility in aqueous media may restrict biological testing.

    • The high reactivity of chlorinated intermediates requires careful handling during synthesis.

  • Future Research:

    • Exploring derivatives with improved bioavailability.

    • Investigating applications in photovoltaic materials or advanced catalysts.

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